![molecular formula C16H14N4O2S B2672635 Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate CAS No. 2034312-98-4](/img/structure/B2672635.png)
Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate
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Overview
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are generally synthesized through the reaction of alcohols and isocyanates . Another method involves the reaction of amines with carbon dioxide to form a carbamic acid, which can then be esterified .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis to produce amines and carbon dioxide . They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates are stable but can decompose under certain conditions .Scientific Research Applications
Anti-Fibrosis Activity
A study found that a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which may include “Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate”, were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Synthesis of Aromatic Ketones
The compound has been used in the synthesis of aromatic ketones. An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .
Photophysical Behavior
The compound has been studied for its intricate photophysical behavior. The multiple emission properties originate from the copresence, in the investigated system, of an extended polycyclic nitrogen-rich moiety (TT), strongly rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, and a fragment (Py) having partial conformational freedom .
Antifungal Activity
The compound has potential antifungal applications. For instance, some of the target compounds displayed better inhibition rates against the tested four fungi at 10 μg/mL .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
pyridin-2-ylmethyl N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(22-11-12-4-1-2-6-17-12)20-10-13-15(19-8-7-18-13)14-5-3-9-23-14/h1-9H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICMJXMZTCQDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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